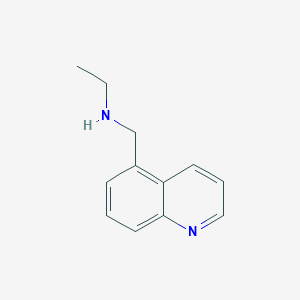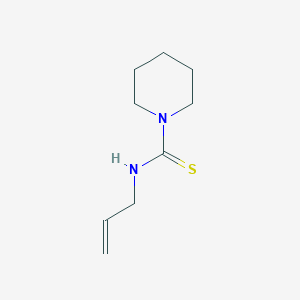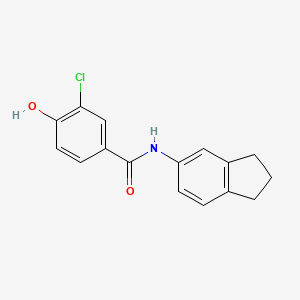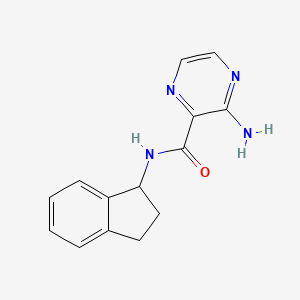
N-cyclopropyl-4-methyl-3-pyrrol-1-ylbenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-cyclopropyl-4-methyl-3-pyrrol-1-ylbenzamide, also known as CP-945,598, is a potent and selective antagonist of the cannabinoid CB1 receptor. The CB1 receptor is a G protein-coupled receptor that is mainly found in the central nervous system and is involved in the regulation of various physiological processes such as appetite, pain, mood, and memory. CP-945,598 has been extensively studied for its potential therapeutic applications in the treatment of obesity, addiction, and pain.
Wirkmechanismus
N-cyclopropyl-4-methyl-3-pyrrol-1-ylbenzamide acts as a selective antagonist of the CB1 receptor, which is mainly found in the central nervous system. The CB1 receptor is involved in the regulation of various physiological processes such as appetite, pain, mood, and memory. N-cyclopropyl-4-methyl-3-pyrrol-1-ylbenzamide binds to the CB1 receptor and prevents the activation of downstream signaling pathways, resulting in the reduction of various physiological processes.
Biochemical and Physiological Effects:
N-cyclopropyl-4-methyl-3-pyrrol-1-ylbenzamide has been shown to reduce food intake and body weight in obese rats and mice without affecting locomotor activity. It has also been shown to reduce the rewarding effects of drugs of abuse such as cocaine and nicotine in animal models of addiction. In addition, N-cyclopropyl-4-methyl-3-pyrrol-1-ylbenzamide has been shown to have analgesic effects in animal models of pain.
Vorteile Und Einschränkungen Für Laborexperimente
N-cyclopropyl-4-methyl-3-pyrrol-1-ylbenzamide is a potent and selective antagonist of the CB1 receptor, which makes it a valuable tool for studying the physiological and pathological roles of the CB1 receptor in various preclinical models. However, N-cyclopropyl-4-methyl-3-pyrrol-1-ylbenzamide has some limitations, such as its poor solubility in aqueous solutions and its potential off-target effects on other receptors.
Zukünftige Richtungen
The potential therapeutic applications of N-cyclopropyl-4-methyl-3-pyrrol-1-ylbenzamide in the treatment of obesity, addiction, and pain make it an attractive target for further research. Future studies could focus on optimizing the pharmacokinetic properties of N-cyclopropyl-4-methyl-3-pyrrol-1-ylbenzamide to improve its efficacy and reduce its potential off-target effects. In addition, the development of CB1 receptor ligands with different pharmacological profiles could provide new insights into the physiological and pathological roles of the CB1 receptor.
Synthesemethoden
N-cyclopropyl-4-methyl-3-pyrrol-1-ylbenzamide can be synthesized using a multi-step process starting from commercially available starting materials. The synthesis involves the coupling of a pyrrole derivative with a benzamide derivative followed by cyclization and subsequent functional group modifications. The final product is obtained in high yield and purity using various purification techniques such as column chromatography and recrystallization.
Wissenschaftliche Forschungsanwendungen
N-cyclopropyl-4-methyl-3-pyrrol-1-ylbenzamide has been extensively studied for its potential therapeutic applications in various preclinical models. It has been shown to reduce food intake and body weight in obese rats and mice without affecting locomotor activity. N-cyclopropyl-4-methyl-3-pyrrol-1-ylbenzamide has also been shown to reduce the rewarding effects of drugs of abuse such as cocaine and nicotine in animal models of addiction. In addition, N-cyclopropyl-4-methyl-3-pyrrol-1-ylbenzamide has been shown to have analgesic effects in animal models of pain.
Eigenschaften
IUPAC Name |
N-cyclopropyl-4-methyl-3-pyrrol-1-ylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O/c1-11-4-5-12(15(18)16-13-6-7-13)10-14(11)17-8-2-3-9-17/h2-5,8-10,13H,6-7H2,1H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVXJOQHAFOMSQW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NC2CC2)N3C=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclopropyl-4-methyl-3-pyrrol-1-ylbenzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-cyclopropyl-3-methyl-1H-pyrazolo[4,3-d]pyrimidin-7-amine](/img/structure/B7457300.png)


![2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(4-bromophenyl)propanamide](/img/structure/B7457316.png)




![N-(1,3-dimethylpyrazolo[3,4-b]pyridin-5-yl)cyclopentanecarboxamide](/img/structure/B7457352.png)
![N-(furan-2-ylmethyl)-6,7-dihydro-4H-thieno[3,2-c]pyridine-5-carboxamide](/img/structure/B7457357.png)
![[1-(2-Methylfuran-3-carbonyl)piperidin-4-yl]-phenylmethanone](/img/structure/B7457363.png)


